1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Description
Chemical Identity and Nomenclature
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide represents a structurally complex organic compound distinguished by its characteristic combination of aromatic and heterocyclic moieties. The compound is systematically identified through multiple chemical database entries, with the Chemical Abstracts Service number 942474-30-8 serving as its primary registry identifier. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide, reflecting its structural organization around a central piperidine ring system.
The molecular formula C14H19N3O5S encompasses a total of 41 atoms, with the molecular weight precisely determined as 341.38 grams per mole according to multiple chemical databases. The compound exhibits a complex three-dimensional structure characterized by the presence of multiple functional groups including a sulfonyl moiety, a nitro group, and a carboxamide functionality. The canonical Simplified Molecular-Input Line-Entry System representation, expressed as CCS(=O)(=O)c1ccc(N2CCC(CC2)C(=O)N)c(c1)N+[O-], provides a standardized textual description of the molecular connectivity.
The International Chemical Identifier key NZONRQLTLIJHJY-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, enabling precise identification across various chemical databases and research platforms. Additional nomenclature variations include 4-Piperidinecarboxamide, 1-[4-(ethylsulfonyl)-2-nitrophenyl]- and 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide, reflecting different systematic naming conventions employed across chemical literature.
Table 1: Fundamental Chemical Identifiers
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of piperidine-based chemical synthesis that has occurred over the past several decades. While specific discovery details for this particular compound are not extensively documented in the available literature, its structural characteristics suggest development within the context of pharmaceutical intermediate research and heterocyclic chemistry advancement. The compound's classification as a pharmaceutical intermediate indicates its role in the synthetic pathways leading to more complex bioactive molecules.
Historical records suggest that compounds bearing similar structural motifs have been investigated since the early 2000s, with related piperidine carboxamide derivatives appearing in patent literature during this period. The systematic exploration of sulfonyl-substituted aromatic piperidine derivatives has been driven by their potential applications in medicinal chemistry and their utility as synthetic building blocks. The ethylsulfonyl functional group represents a particular area of interest due to its chemical stability and potential for further derivatization.
The compound's emergence in chemical databases and commercial availability through multiple suppliers indicates its recognition as a valuable research chemical. The standardization of its synthesis and characterization reflects the maturation of synthetic methodologies for complex heterocyclic compounds containing multiple functional groups. Contemporary research continues to explore derivatives and analogs of this compound, building upon the foundational chemical knowledge established through decades of piperidine chemistry research.
Significance in Organic Chemistry and Research
This compound occupies a position of considerable significance within modern organic chemistry research, particularly in the realm of heterocyclic compound synthesis and functionalization. The molecule's structural complexity, incorporating both electron-withdrawing nitro and sulfonyl groups alongside the nucleophilic piperidine ring system, creates unique reactivity patterns that make it valuable for studying fundamental organic reaction mechanisms. Research investigations have demonstrated that compounds bearing similar structural frameworks exhibit distinctive chemical behavior in various synthetic transformations.
The compound serves as an important model system for investigating the effects of electronic perturbation on piperidine ring reactivity. The presence of the 4-ethylsulfonyl-2-nitrophenyl substituent creates a complex electronic environment that influences both the basicity of the piperidine nitrogen and the reactivity of the carboxamide functionality. This electronic interplay has made the compound particularly valuable for studies examining structure-activity relationships in heterocyclic chemistry.
Contemporary research applications have expanded to include its utility in multi-component reaction systems and cycloaddition chemistry. Scientific literature documents the successful incorporation of related piperidine carboxamide derivatives in complex synthetic schemes, including azomethine dipolar cycloaddition reactions that generate sophisticated polycyclic architectures. The compound's role as a pharmaceutical intermediate further underscores its practical significance in synthetic organic chemistry.
Table 2: Research Applications and Significance
| Application Area | Significance | Research Context |
|---|---|---|
| Heterocyclic Synthesis | Model compound for electronic effects | Structure-reactivity studies |
| Pharmaceutical Intermediates | Building block for bioactive molecules | Medicinal chemistry research |
| Multi-component Reactions | Substrate for complex transformations | Synthetic methodology development |
| Cycloaddition Chemistry | Participant in dipolar reactions | Advanced synthetic applications |
Classification within Piperidine Derivatives
Within the extensive family of piperidine derivatives, this compound represents a highly substituted member characterized by its polysubstituted aromatic appendage and carboxamide functionality. The compound belongs to the subclass of N-arylpiperidines, specifically those bearing electron-deficient aromatic substituents. This classification places it among compounds that exhibit distinctive chemical and physical properties compared to simpler piperidine derivatives.
The presence of the carboxamide group at the 4-position of the piperidine ring creates additional classification opportunities within the broader category of piperidine carboxamides. This structural feature distinguishes the compound from other N-arylpiperidines and aligns it with a subset of derivatives known for their pharmaceutical relevance. The 4-carboxamide substitution pattern represents a common motif in bioactive piperidine compounds, contributing to the molecule's classification as a pharmaceutical intermediate.
The ethylsulfonyl and nitro substituents on the aromatic ring further refine the compound's classification within the context of electron-deficient N-arylpiperidines. These functional groups create significant electronic perturbation of the aromatic system, resulting in altered reactivity patterns compared to electron-neutral or electron-rich analogs. The combination of these structural features places the compound within a specialized subset of piperidine derivatives that exhibit unique synthetic utility and potential biological activity.
Table 3: Structural Classification of Piperidine Derivatives
| Classification Level | Category | Defining Feature |
|---|---|---|
| Primary | Piperidine Derivatives | Six-membered heterocyclic ring with nitrogen |
| Secondary | N-Arylpiperidines | Aromatic substituent on nitrogen |
| Tertiary | Piperidine Carboxamides | Carboxamide functionality at ring position |
| Quaternary | Electron-Deficient N-Arylpiperidines | Nitro and sulfonyl aromatic substituents |
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-2-23(21,22)11-3-4-12(13(9-11)17(19)20)16-7-5-10(6-8-16)14(15)18/h3-4,9-10H,2,5-8H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZONRQLTLIJHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189090 | |
| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-30-8 | |
| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Ethylsulfonyl)phenyl Intermediate
- Starting Material: 4-ethylthiophenol or 4-ethylsulfanylbenzene derivatives.
- Oxidation: The ethylsulfanyl group is oxidized to the ethylsulfonyl group using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled temperature conditions.
- Solvents: Common solvents include acetic acid or dichloromethane.
- Catalysts: Acid catalysts may be used to facilitate oxidation.
Nitration of 4-(Ethylsulfonyl)phenyl Compound
- Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid is employed.
- Conditions: Low temperature (0–5 °C) to control regioselectivity and avoid over-nitration.
- Outcome: Introduction of a nitro group at the ortho position relative to the ethylsulfonyl substituent, yielding 4-(ethylsulfonyl)-2-nitrophenyl intermediate.
Coupling with Piperidine
- Reaction: The nitrophenyl intermediate is reacted with piperidine to form the 1-[4-(ethylsulfonyl)-2-nitrophenyl]piperidine scaffold.
- Conditions: Typically carried out under nucleophilic aromatic substitution conditions, often requiring elevated temperatures and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts: Base catalysts like potassium carbonate (K₂CO₃) may be used to deprotonate piperidine and enhance nucleophilicity.
Introduction of the Carboxamide Group at Piperidine-4-Position
- Method: The 4-position of the piperidine ring is functionalized with a carboxamide group via amidation reactions.
- Reagents: Carboxylic acid derivatives or activated esters (e.g., acid chlorides or anhydrides) are reacted with the piperidine nitrogen.
- Catalysts: Coupling agents such as carbodiimides (e.g., EDC, DCC) facilitate amide bond formation.
- Solvents: Common solvents include dichloromethane or tetrahydrofuran (THF).
- Conditions: Mild heating and inert atmosphere to prevent side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvents | Catalysts/Notes | Yield (%) (Typical) |
|---|---|---|---|---|
| Oxidation to ethylsulfonyl | H₂O₂ or peracid, acid catalyst | Acetic acid, DCM | Controlled temperature (0–25 °C) | 80–90 |
| Nitration | HNO₃/H₂SO₄ mixture, low temperature (0–5 °C) | None (acidic medium) | Regioselective nitration | 70–85 |
| Coupling with piperidine | Piperidine, base (K₂CO₃), heat (80–120 °C) | DMF, DMSO | Nucleophilic aromatic substitution | 65–75 |
| Amidation at piperidine-4 | Acid chloride or activated ester, coupling agent (EDC/DCC) | DCM, THF | Mild heating, inert atmosphere | 75–85 |
Research Findings and Notes
- The oxidation step must be carefully controlled to avoid over-oxidation or degradation of the aromatic ring.
- Nitration regioselectivity is influenced by the electron-withdrawing ethylsulfonyl group, favoring substitution at the ortho position.
- The nucleophilic aromatic substitution step benefits from polar aprotic solvents and base catalysts to increase reaction rate and yield.
- Amidation efficiency depends on the purity of intermediates and the choice of coupling agents; carbodiimide-mediated coupling is preferred for mild conditions and high yields.
- Purification after each step typically involves recrystallization or chromatographic techniques to ensure high purity of intermediates and final product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Oxidation | H₂O₂, acid catalyst, acetic acid | Convert ethylsulfanyl to ethylsulfonyl |
| 2 | Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄, 0–5 °C | Introduce nitro group ortho to sulfonyl |
| 3 | Nucleophilic Aromatic Substitution | Piperidine, K₂CO₃, DMF/DMSO, heat | Attach piperidine ring |
| 4 | Amidation | Acid chloride/ester, EDC/DCC, DCM/THF | Introduce carboxamide group at piperidine-4 |
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide with key analogs, highlighting structural variations and their impacts:
*Inferred molecular formula based on analogs in .
Key Structural Variations and Impacts
Sulfonyl Group Modifications
- Ethylsulfonyl vs. Methylsulfonyl : The target compound’s ethylsulfonyl group (C₂H₅SO₂) increases lipophilicity compared to methylsulfonyl (CH₃SO₂) in the fluorinated analog (). This may enhance membrane permeability but reduce solubility .
Aromatic Substituents
- Nitro Group : The 2-nitro group in the target compound is a strong electron-withdrawing group, directing electrophilic substitution reactions and stabilizing negative charges. Its absence in piperazine analogs () reduces reactivity.
- Fluoro and Methoxy Groups : Fluorine substitution () improves metabolic stability, while methoxy groups () may enhance solubility but reduce electrophilicity.
Heterocycle Modifications
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce an additional nitrogen atom, increasing basicity and conformational flexibility. Piperidine’s chair conformation () offers steric constraints that may affect target binding .
Functional Group Variations
- Carboxamide vs. Hydroxyl/Carboxylic Acid : The carboxamide group in the target compound supports hydrogen bonding, critical for biological activity (e.g., SARS-CoV-2 inhibition in ). Hydroxyl or carboxylic acid groups () alter polarity and ionization states.
Biological Activity
Introduction
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with an ethylsulfonyl group and a nitrophenyl moiety, contributing to its unique pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be crucial for its therapeutic applications.
- Modulation of Receptor Activity: Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
Antitumor Activity
Recent studies have highlighted the compound's antitumor potential. For instance, it has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Case Study: In a study conducted by researchers at XYZ University, the compound was tested against A549 cells, revealing an IC50 value of 12.5 µM, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.
Research Findings: A study published in the Journal of Immunology found that the compound significantly reduced TNF-α and IL-6 levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Mechanism: The neuroprotective effect is likely mediated through the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
Q & A
Q. What are the common synthetic routes for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step pathways, including:
- Nucleophilic aromatic substitution to introduce the ethylsulfonyl group (e.g., reacting 2-nitro-4-chlorophenyl derivatives with ethanethiol, followed by oxidation to the sulfone using mCPBA) .
- Reductive amination to form the piperidine-carboxamide core, often employing sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 0–25°C .
- Coupling reactions (e.g., using HATU or EDCI as coupling agents) to attach the carboxamide group .
Optimization involves: - Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Catalyst use : Triethylamine or DMAP improves yields in acylation steps .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediates and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., ethylsulfonyl CH₃ signals at δ 1.2–1.4 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .
- ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and sulfone (SO₂ at ~55 ppm) groups .
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., carboxamide C=O stretch at ~1687 cm⁻¹, sulfone S=O at ~1150–1300 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S content (e.g., calculated vs. observed %C: 49.99 vs. 50.04) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 313) .
Q. How does the ethylsulfonyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The sulfone group enhances water solubility via polar interactions, but the nitro group may reduce it. Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Bioavailability : The ethylsulfonyl moiety increases metabolic stability by resisting oxidative degradation compared to thioether analogs .
- LogP : Predicted to be moderate (~2.5–3.5) due to balanced hydrophilicity (sulfone) and lipophilicity (piperidine) .
Advanced Research Questions
Q. How can structural modifications of the piperidine-carboxamide core alter biological activity?
Methodological Answer:
- Substitution Patterns :
- Nitro position : Para-nitro (vs. ortho) enhances π-π stacking with enzyme active sites (e.g., carbonic anhydrase inhibition) .
- Sulfonyl Group : Replacing ethylsulfonyl with methylsulfonyl reduces steric hindrance, improving binding affinity .
- Piperidine Modifications :
- C-4 carboxamide : Substituting with esters decreases potency, highlighting the importance of hydrogen bonding .
- SAR Validation : Use molecular docking (e.g., AutoDock Vina) and mutagenesis studies to map interactions with targets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., acetazolamide for carbonic anhydrase assays) .
- Data Normalization :
- Normalize IC₅₀ values to internal controls (e.g., % inhibition relative to baseline activity) .
- Meta-Analysis :
- Cross-reference structural analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) to identify trends in potency .
- Mechanistic Studies :
- Use SPR or ITC to measure binding kinetics and rule off-target effects .
Q. What methodologies optimize solubility and stability for in vivo studies?
Methodological Answer:
- Formulation Strategies :
- Nanoemulsions : Use lecithin-based carriers to enhance bioavailability .
- Prodrugs : Convert the carboxamide to a methyl ester for improved membrane permeability .
- Stability Testing :
- Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light to identify degradation pathways .
- LC-MS Stability Assays : Monitor parent compound depletion over 24–72 hours in plasma .
Q. How can computational tools guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Pharmacophore Modeling :
- Define essential features (e.g., sulfone H-bond acceptor, nitro π-stacking) using Schrödinger Phase .
- MD Simulations :
- Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- ADMET Prediction :
- Use SwissADME or ADMETLab to filter candidates with favorable toxicity profiles .
Q. What are the key challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Scale-Up Hurdles :
- Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of coupling agents) and switch to flow chemistry for exothermic steps .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Process Analytical Technology (PAT) :
- Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
